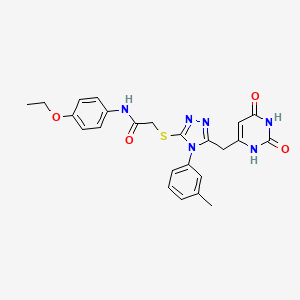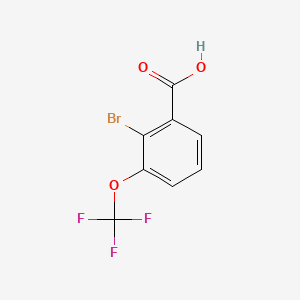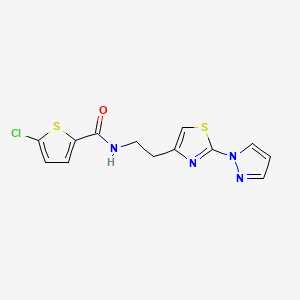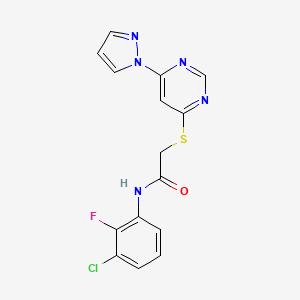![molecular formula C23H15BrN2O3 B2849648 1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634567-99-0](/img/structure/B2849648.png)
1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a methyl group, a pyridinyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be rigid and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the bromophenyl group might undergo reactions typical of aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
The compound has shown potential in the treatment of tropical diseases like leishmaniasis and malaria. Studies have indicated that derivatives of pyrazole, which share a similar structural motif with our compound, exhibit potent antileishmanial and antimalarial activities . These findings suggest that “1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” could be a promising candidate for developing new treatments for these diseases.
Neuroprotective Effects
Research on related pyrazoline derivatives has revealed neuroprotective properties, particularly in the inhibition of acetylcholinesterase (AchE). This enzyme is crucial for nerve pulse transmission, and its inhibition can lead to improved outcomes in neurodegenerative diseases . The structural similarities suggest that our compound may also possess neuroprotective effects.
Antioxidant Properties
Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable. The pyrazoline derivative studies have shown that these compounds can act as antioxidants, reducing oxidative damage in cells . This property could be explored in “1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” for potential therapeutic applications.
Anticancer Potential
Compounds with pyrrole units have been identified to exhibit cytotoxic activity against cancer cell lines. Given that our compound contains a pyrrole unit, it may hold promise for anticancer drug development . Further research could explore its efficacy and mechanism of action against various cancer types.
Antibacterial and Antifungal Effects
Pyrrole derivatives are known for their antibacterial and antifungal activities. This suggests that “1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” could be utilized in the development of new antibiotics and antifungals, addressing the growing concern of drug-resistant pathogens .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such asAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Compounds with similar structures have been shown to affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been shown to affect the production ofreactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
Similar compounds have been shown to affect the activity of ache, leading to changes in behavior and body movement .
Action Environment
The environment can play a significant role in the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-5-10-17-16(12-13)21(27)19-20(14-6-8-15(24)9-7-14)26(23(28)22(19)29-17)18-4-2-3-11-25-18/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUYSDFEWPWSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)


![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)




![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)

